N-[4-(pyridin-2-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
- Its primary clinical applications involve pupil dilation (mydriasis) and cycloplegia (paralysis of accommodation) during eye examinations.
- Tropicamide is a synthetic derivative of tropic acid, characterized by good intraocular penetration and strong tissue diffusion. Its rapid onset and short duration of action make it suitable for diagnostic purposes .
Tropicamide: is an anticholinergic drug commonly used in ophthalmology. It appears as a white crystalline powder at room temperature, odorless, and slightly soluble in water. it dissolves readily in ethanol, dilute hydrochloric acid, dilute sulfuric acid, and chloroform.
Preparation Methods
- The synthetic route to tropicamide involves several steps:
Key Intermediate: Start with the synthesis of a key intermediate, which can be obtained through various methods.
Diels–Alder Reaction: Perform a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate to form the corresponding compound.
Conversion to Carboxylic Acid: Convert the resulting compound to the carboxylic acid intermediate by hydrogenation at room temperature.
Chemical Reactions Analysis
- Tropicamide undergoes several reactions:
Hydrolysis: The amide group can undergo hydrolysis to yield the corresponding carboxylic acid.
Esterification: Reaction with an alcohol can form an ester.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Amidation: Tropicamide itself is an amide, and its synthesis involves amidation reactions.
- Common reagents include acids, bases, and reducing agents.
Scientific Research Applications
Ophthalmology: Tropicamide is widely used for pupil dilation during eye examinations.
Neuroscience: It acts as a selective antagonist for the M4 subtype of muscarinic acetylcholine receptors (mAChRs), making it useful for studying cholinergic pathways.
Pharmacology: Tropicamide’s short duration of action is advantageous for diagnostic purposes.
Drug Development: Researchers explore its potential in developing new drugs targeting mAChRs.
Mechanism of Action
- Tropicamide blocks the effects of acetylcholine by binding to mAChRs, specifically the M4 subtype. This leads to mydriasis and cycloplegia.
- The molecular targets are the M4 receptors in the iris sphincter muscle and ciliary muscle.
Comparison with Similar Compounds
- Tropicamide is similar to atropine but has a shorter duration of action.
- Other related compounds include scopolamine and homatropine.
Properties
Molecular Formula |
C20H16N2O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[4-(pyridin-2-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H16N2O3/c23-20(15-6-9-18-19(12-15)25-13-24-18)22-16-7-4-14(5-8-16)11-17-3-1-2-10-21-17/h1-10,12H,11,13H2,(H,22,23) |
InChI Key |
BVCBTQFUPRSIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=CC=N4 |
Origin of Product |
United States |
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